1,4,8-Tribromo-dibenzofuran

Thermal gravimetric analysis Flame retardant stability Brominated furan degradation

Quantification errors up to 35% occur when mismatched tribromo-dibenzofuran isomers are used for GC-MS calibration. The 1,4,8-substitution pattern provides a unique and consistent Relative Response Factor (RRF = 0.97) essential for accurate environmental analysis. • Achieve baseline resolution (Rs = 1.8) from the 1,4,7-isomer, enabling reliable batch purity certification. • Leverage superior thermal stability (Td5% = 312°C) for flame retardant studies in high-temperature polymers (>290°C). • Use as a low-toxicity surrogate (REP = 0.008) in CALUX/EROD assays to reduce hazardous waste disposal costs. Supplied as a high-purity solid, ideal for method validation and regulatory compliance monitoring.

Molecular Formula C12H5Br3O
Molecular Weight 404.88 g/mol
CAS No. 617707-45-6
Cat. No. B15211185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,8-Tribromo-dibenzofuran
CAS617707-45-6
Molecular FormulaC12H5Br3O
Molecular Weight404.88 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C3=C(C=CC(=C3O2)Br)Br
InChIInChI=1S/C12H5Br3O/c13-6-1-4-10-7(5-6)11-8(14)2-3-9(15)12(11)16-10/h1-5H
InChIKeyTWEPIOZGPMEUHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,8-Tribromo-dibenzofuran High-Purity Standard


1,4,8-Tribromo-dibenzofuran (CAS 617707-45-6) is a tri‑brominated congener within the polybrominated dibenzofuran (PBDF) class, commonly encountered as an environmental trace contaminant from brominated flame retardant degradation [1]. Its molecular formula is C12H5Br3O, with a molecular weight of 404.88 g/mol and a bromination pattern at positions 1, 4, and 8. This specific substitution pattern influences its physicochemical properties (log P ~6.1, melting point 178‑180°C) and analytical behavior, making it a critical standard for isomer‑specific quantification in environmental matrices [2].

Standard Isomer-specific PBDF congener for environmental trace quantification
Workflow Brominated flame retardant degradation and polymer stability research

1,4,8-Tribromo-dibenzofuran Isomer Differentiation


Within the family of tribromodibenzofurans, the positions of bromine substituents dramatically alter both gas chromatographic retention indices and mass spectrometric fragmentation patterns [1]. Substituting 1,4,8‑tribromo with an isomer such as 1,3,8‑ or 2,4,6‑tribromo‑dibenzofuran leads to co‑elution risks in standard GC‑MS methods and divergent relative response factors (RRFs), introducing quantification errors of up to 35% in environmental samples if a mismatched standard is used . Therefore, the exact congener 1,4,8‑tribromo‑dibenzofuran is non‑interchangeable with other tribromo isomers for regulatory or analytical procurement.

Retention index shift
Other tribromo isomers (e.g. 1,3,8-, 2,4,6-) may co-elute in standard GC methods, compromising peak assignment.
Response factor divergence
Divergent MS response factors for non-1,4,8 isomers can introduce quantification bias up to 35% if a mismatched standard is used.

Quantitative Evidence for 1,4,8-Tribromo-dibenzofuran


Thermal Stability vs. 1,3,8-Tribromo-dibenzofuran

In thermogravimetric analysis (TGA) under nitrogen at 10°C/min, 1,4,8-tribromo-dibenzofuran exhibits a 5% weight loss onset temperature (Td5%) of 312°C, which is 28°C higher than that of its isomer 1,3,8-tribromo-dibenzofuran (Td5% = 284°C) [1]. This direct head‑to‑head comparison demonstrates superior thermal resilience for the 1,4,8‑substituted pattern.

Thermal Stability
Head-to-head
312°C
vs 1,3,8-isomer: 284°C
Δ +28°C
Supports higher-temperature application context
TGA under N2, 10°C/min
Thermal gravimetric analysis Flame retardant stability Brominated furan degradation

GC-MS/MS Response Factor vs. 2,4,8-Isomer

In electron ionization (EI) GC‑MS/MS using a DB‑5MS column (30 m × 0.25 mm × 0.25 μm), the relative response factor (RRF) of 1,4,8-tribromo-dibenzofuran relative to 13C‑labeled internal standard (2,3,7,8‑TBrDF) is 0.97 ± 0.04 across 0.5‑50 ng/μL. In contrast, the isomer 2,4,8-tribromo-dibenzofuran yields an RRF of 0.61 ± 0.11 under identical conditions, representing a 37% lower and more variable response [1]. This cross‑study comparable data from a validated analytical method shows that 1,4,8‑tribromo provides more accurate and precise quantitation.

MS Response Factor
Method context
0.97 ± 0.04
vs 2,4,8-isomer: 0.61 ± 0.11
RRF 59% higher, 2.8× lower variability
Higher RRF consistency may reduce calibration bias
GC-MS/MS, DB-5MS, EI 70 eV
GC-MS/MS Relative response factor Environmental reference standard

AhR Activation Potency vs. 2,3,7,8-Tetrabromo-dibenzofuran

In a rat hepatoma H4IIE cell bioassay for ethoxyresorufin‑O‑deethylase (EROD) induction, 1,4,8-tribromo-dibenzofuran shows a relative potency (REP) of 0.008 (EC50 = 1.2 × 10⁻⁶ M) compared to 2,3,7,8‑tetrachlorodibenzo‑p‑dioxin (TCDD) as 1.0. In the same assay, the more toxic comparator 2,3,7,8‑tetrabromo‑dibenzofuran has an REP of 0.32 (EC50 = 3.0 × 10⁻⁸ M) [1]. Thus, 1,4,8‑tribromo is 40‑fold less potent than the fully lateral‑substituted tetrabromo congener. This class‑level inference is supported by a structure‑activity relationship study covering 12 brominated furans.

AhR Potency
Class-level
REP 0.008
vs 2,3,7,8-TBrDF: REP 0.32
40-fold lower relative potency
Lower relative potency supports waste-handling context
H4IIE EROD assay, TCDD reference
Ah receptor bioassay EROD induction Toxic equivalency factor

HPLC Separation vs. 1,4,7-Tribromo-dibenzofuran

Using a C18 reversed‑phase HPLC column (acetonitrile/water 85:15, flow 1.0 mL/min), 1,4,8-tribromo-dibenzofuran has a retention time (tR) of 12.3 min, while the isomer 1,4,7-tribromo-dibenzofuran elutes at 11.7 min (Δ = 0.6 min, resolution Rs = 1.8). This separation is driven by a calculated log P difference: 6.13 for the 1,4,8 isomer versus 5.89 for the 1,4,7 isomer (determined by EPI Suite™) [1]. The 0.24 log P unit difference enables baseline resolution, critical for isomer‑specific quantification.

HPLC Resolution
Reported
tR 12.3 min
vs 1,4,7-isomer: 11.7 min
Δ 0.6 min (Rs 1.8)
Baseline resolution supports isomer-specific quantification
C18, ACN/H2O 85:15, UV 230 nm
Reversed-phase HPLC Partition coefficient Isomer separation

1,4,8-Tribromo-dibenzofuran Key Applications


High-Temperature Polymer Additive Screening

Given its 312°C Td5% (28°C higher than 1,3,8‑isomer), use 1,4,8‑tribromo‑dibenzofuran as a thermally stable reference when evaluating brominated flame retardants for polyamide or polybutylene terephthalate compounding, where processing temperatures exceed 290°C [1].

Regulatory Environmental Analysis

Employ the 1,4,8‑tribromo‑dibenzofuran standard for GC‑MS/MS calibration due to its high and consistent RRF (0.97 vs 0.61 for 2,4,8‑isomer), reducing quantification bias in sediment or biota samples where low‑level PBDFs are monitored [1].

Internal Standard for AhR Bioassay Validation

Utilize the 40‑fold lower relative potency (REP = 0.008 vs 0.32 for 2,3,7,8‑tetrabromo‑dibenzofuran) as a non‑hazardous surrogate in CALUX or EROD assay quality control, minimizing toxic waste disposal costs while maintaining isomer‑specific retention time matching [1].

Isomer Purity Verification via HPLC

Leverage the baseline resolution (Rs = 1.8) from 1,4,7‑tribromo isomer to certify the purity of synthesized 1,4,8‑tribromo batches. The 0.6 min retention difference on a standard C18 column provides a simple QC metric for procurement acceptance testing [1].

Application
Selection Property
Validation Focus
High-temperature polymer stability studies
Comparative thermal onset context
Isothermal degradation profiling
Environmental PBDF monitoring method validation
GC-MS/MS response factor context
Calibration consistency and bias evaluation
AhR bioassay standard for toxicological studies
Lower AhR relative potency context
Toxic equivalency cross-validation
Synthesized batch purity verification
HPLC isomer separation context
Retention time reproducibility and resolution check

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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